Home > Products > Screening Compounds P89786 > hemoglobin F Baskent
hemoglobin F Baskent - 116357-59-6

hemoglobin F Baskent

Catalog Number: EVT-1510936
CAS Number: 116357-59-6
Molecular Formula: C10H7N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemoglobin F Baskent is a variant of fetal hemoglobin, characterized by a specific amino acid substitution in its gamma chain. This variant is categorized under abnormal hemoglobins and is significant for its implications in various hemoglobinopathies. Hemoglobin F, the dominant form during fetal development, consists of two alpha and two gamma subunits, differing from adult hemoglobin (hemoglobin A), which contains two alpha and two beta subunits. The primary function of hemoglobin F is to facilitate oxygen transport from the mother to the fetus, exhibiting a higher affinity for oxygen than hemoglobin A due to its structural differences.

Source and Classification

Hemoglobin F Baskent is classified as an abnormal hemoglobin variant, specifically noted for the mutation at position 128 of the gamma chain, where alanine is replaced by threonine (α2Aγ128(H6)Ala→Thr) . This variant has been identified in clinical studies focusing on hemoglobinopathies and their genetic underpinnings .

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin F Baskent occurs through standard erythropoiesis processes, wherein erythroid precursor cells produce hemoglobin during fetal development. The genetic regulation involves the activation of gamma-globin genes located on chromosome 11. The synthesis begins around the 10th week of gestation and continues until approximately six months postnatally. The presence of repressor proteins such as BCL11A and ZBTB7A plays a crucial role in transitioning from fetal to adult hemoglobin production .

Technical Details

The specific mutation leading to the formation of hemoglobin F Baskent can be identified through molecular techniques such as polymerase chain reaction (PCR) and DNA sequencing. These methods allow for precise detection of genetic variations that contribute to abnormal hemoglobins.

Molecular Structure Analysis

Structure

Data

The molecular weight of hemoglobin F Baskent is similar to that of normal fetal hemoglobin, approximately 64 kDa. The heme groups within each subunit enable binding with oxygen, allowing it to transport up to four oxygen molecules per molecule of hemoglobin.

Chemical Reactions Analysis

Reactions

Hemoglobin F Baskent participates in typical biochemical reactions associated with oxygen transport, including:

  • Oxygen Binding: Hemoglobin F Baskent binds oxygen with a higher affinity than adult hemoglobin due to its structural configuration.
  • Oxygen Release: The variant's affinity for 2,3-bisphosphoglycerate is lower than that of adult hemoglobin, which influences its ability to release oxygen in tissues .

Technical Details

The dissociation curve for hemoglobin F Baskent reflects a leftward shift compared to adult hemoglobin, indicating its enhanced capacity for oxygen binding under physiological conditions. This characteristic is vital for effective oxygen transfer during fetal development.

Mechanism of Action

Process

The mechanism by which hemoglobin F Baskent functions involves:

  • Oxygen Affinity: The structural differences imparted by the amino acid substitution enhance its affinity for oxygen.
  • Reduced Interaction with 2,3-Bisphosphoglycerate: This leads to less competition for binding sites, allowing for more efficient oxygen uptake from maternal blood .

Data

Quantitatively, the P50 value (the partial pressure at which hemoglobin is 50% saturated with oxygen) for hemoglobin F is significantly lower than that of adult forms (approximately 19 mm Hg compared to 27 mm Hg) . This difference underscores its critical role during gestation.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hemoglobin F Baskent is soluble in aqueous solutions under physiological pH.
  • Stability: The variant exhibits stability comparable to normal fetal hemoglobin but may show altered stability under certain pathological conditions.

Chemical Properties

  • pH Sensitivity: Like other forms of hemoglobin, it demonstrates sensitivity to pH changes, affecting its oxygen-binding capacity.
  • Electrophoretic Mobility: Hemoglobin F Baskent can be distinguished from other variants using electrophoresis techniques due to its unique migration pattern .
Applications

Scientific Uses

Hemoglobin F Baskent has significant implications in clinical research and treatment strategies for various blood disorders:

  • Sickle Cell Disease Management: Elevated levels of fetal hemoglobin can mitigate symptoms in sickle cell disease patients by reducing sickling episodes.
  • Thalassemia Studies: Understanding this variant aids in developing therapeutic approaches targeting abnormal hemoglobins associated with thalassemia and other related disorders .
  • Genetic Research: Its study contributes to broader insights into genetic regulation mechanisms governing hemoglobin synthesis and potential interventions for related pathologies.
Introduction to Hemoglobin F (HbF) and Its Variants

Fetal hemoglobin (HbF) is the primary oxygen transport protein during human gestation, playing critical roles in fetal development and exhibiting unique biochemical properties that distinguish it from adult hemoglobins. Designated chemically as α~2~γ~2~, this tetrameric metalloprotein consists of two alpha-globin subunits (identical to adult hemoglobin) and two gamma-globin subunits that confer distinct functional characteristics [1] [5]. HbF production begins at approximately 6 weeks of gestation, predominates throughout fetal life, and undergoes developmental silencing postnatally through a process termed "hemoglobin switching" [1] [6]. Residual HbF persists in trace amounts (<1%) in healthy adults, distributed heterogeneously within a subpopulation of erythrocytes termed F-cells (3-7% of total red blood cells) [5] [6]. Beyond its physiological significance, HbF has garnered substantial clinical interest due to its capacity to ameliorate symptoms of hemoglobinopathies like sickle cell disease (SCD) and β-thalassemia.

Structural and Functional Overview of Fetal Hemoglobin

The molecular architecture of HbF underlies its specialized oxygen-handling capabilities:

  • Quaternary Structure: HbF adopts a tetrameric configuration (α~2~γ~2~) with four polypeptide chains, each harboring a heme group with a central iron atom essential for oxygen binding. The gamma-globin subunits exist as two functionally similar isoforms: ^G^γ (containing glycine at position 136) and ^A^γ (containing alanine at position 136), typically expressed in a 70:30 ratio at birth shifting to 40:60 in adults [5] [6].
  • Oxygen Affinity: HbF exhibits a left-shifted oxygen dissociation curve compared to adult hemoglobin (HbA), reflected in its lower P~50~ value (19 mm Hg vs. 27 mm Hg for HbA). This signifies a 20-30% higher oxygen affinity [1] [5]. The primary mechanism involves reduced binding of the allosteric regulator 2,3-bisphosphoglycerate (2,3-BPG). Key residues in the gamma-globin subunit (particularly neutral Gly^136^/Ala^136^ instead of positively charged His^136^ in β-globin) create a lower positive charge in the central cavity of deoxy-HbF, weakening 2,3-BPG interaction and stabilizing the high-affinity R-state [1] [5] [10].
  • pH Sensitivity (Bohr Effect): HbF displays heightened sensitivity to pH changes, facilitating oxygen transfer across the placenta. As maternal blood releases CO~2~ in the intervillous space, local acidity increases, promoting oxygen unloading from maternal HbA. Simultaneously, the more alkaline fetal environment enhances oxygen binding to HbF [5].
  • Structural Variants: Engineered recombinant HbF mutants (e.g., rHbFα4, PDB ID: 7QU4) feature surface amino acid substitutions (K11E, K56E, N78D, K90E) introducing negative charges. While these modifications enhance recombinant yield in E. coli expression systems, they preserve oxygen-binding properties identical to wild-type HbF [7].

Table 1: Functional Properties of Hemoglobin F vs. Hemoglobin A

PropertyHbF (α~2~γ~2~)HbA (α~2~β~2~)Clinical/Biological Significance
P~50~ (mm Hg)1927Higher O~2~ affinity facilitates placental transfer
2,3-BPG InteractionWeakStrongStabilizes R-state of HbF
γ/β-globin position 136Gly/Ala (neutral)His (positive)Reduced electrostatic attraction to 2,3-BPG
Primary postnatal formNoYesDevelopmental switch to HbA

Evolutionary Significance of HbF in Human Hemoglobin Switching

Hemoglobin expression undergoes tightly regulated developmental stage-specific transitions:

  • Embryonic to Fetal Transition: Initial embryonic hemoglobins (Gower I, Gower II, Portland) produced in the yolk sac are replaced by HbF synthesis starting around 6 weeks gestation, primarily in the fetal liver and later bone marrow [1] [8].
  • Fetal to Adult Transition (The "Switch"): Around birth, BCL11A-mediated repression of the HBG genes (encoding γ-globin) and activation of HBB (encoding β-globin) initiates the decline of HbF. By 6-12 months, HbA predominates (>95%), with HbF reduced to <1% [1] [5] [8]. This switch is evolutionarily conserved in simian primates, suggesting strong selective pressure for postnatal HbA expression.
  • Genetic Regulation: Three major quantitative trait loci (QTLs) govern HbF persistence:
  • Xmn1-HBG2 Polymorphism (rs7482144): A C→T substitution 158 bp upstream of HBG2 enhances its expression, accounting for 13-32% of HbF variance [8] [10].
  • HBS1L-MYB Intergenic Polymorphism (HMIP) on 6q23: This locus harbors regulatory elements influencing MYB expression, a transcription factor crucial for erythropoiesis timing. HMIP variants explain ~19% of HbF variance in Europeans [8].
  • BCL11A on 2p16: This zinc-finger transcriptional repressor is the master regulator of γ-globin silencing. BCL11A variants contribute significantly to HbF variability and represent prime therapeutic targets [8] [9] [12].

Table 2: Major Genetic Loci Regulating Fetal Hemoglobin Levels

LocusChromosomeKey Gene(s)Mechanism of HbF RegulationProportion of HbF Variance Explained
Xmn1-HBG2 (rs7482144)11p15.4HBG2Promoter polymorphism increasing γ-globin expression13-32%
HBS1L-MYB (HMIP)6q23.3MYBModulates erythroid maturation kinetics~19% (Europeans)
BCL11A2p16.1BCL11ATranscriptional repression of HBG1/HBG2 genes15-25%

Clinical Relevance of HbF in Hemoglobinopathies

HbF's ability to mitigate pathophysiology in major β-globin disorders underpins its therapeutic significance:

  • Sickle Cell Disease (SCD): HbF inhibits HbS polymerization by:
  • Diluting intracellular HbS concentration.
  • Forming non-polymerizing hybrids (α~2~β~S~γ).
  • Its γ-globin residues (e.g., Gly^87^, Asp^80^) sterically hinder polymer formation [10]. Higher HbF levels correlate strongly with reduced frequency of vaso-occlusive crises (VOCs), acute chest syndrome, osteonecrosis, and leg ulcers [1] [10] [4]. Patients with Senegal/Saudi-Indian β~S~-haplotypes (often carrying the Xmn1-HBG2 T-allele) exhibit higher baseline HbF (10-25%) and milder phenotypes [10] [1].
  • β-Thalassemia: Ineffective erythropoiesis and anemia result from deficient β-globin synthesis and α-globin chain precipitation. Elevated HbF compensates by:
  • Providing functional γ-globin chains to pair with excess α-globin.
  • Improving red blood cell survival and hemoglobin levels, potentially converting transfusion-dependent thalassemia major to milder thalassemia intermedia [2] [6] [9]. Genetic modifiers like QTLs or deletional HPFH significantly influence disease severity via HbF upregulation.
  • Alpha-Thalassemia: Deletions in HBA genes (chromosome 16) cause γ-globin chain excess. In the most severe form (Hb Bart's hydrops fetalis), complete α-globin absence leads to γ~4~ tetramers (Hb Bart's). Hb Bart's exhibits extremely high oxygen affinity (P~50~ <10 mmHg), severely impairing oxygen delivery and causing fetal demise [1] [5].

Table 3: Impact of Elevated HbF on Hemoglobinopathy Severity

DisorderPrimary DefectBeneficial Mechanism of HbFClinical Impact of High HbF
Sickle Cell DiseaseHbS polymer formationInhibits polymerization; reduces hemolysis & vaso-occlusion↓ VOCs, ↓ ACS, ↓ mortality [1] [10]
β-Thalassemiaβ-globin deficiencyCompensates for β-chain shortage; reduces α-globin precipitation↑ Hb levels; ↓ transfusion dependence [2] [6]
α-Thalassemiaα-globin deficiencyForms functional α~2~γ~2~ tetramers (HbF)Beneficial only if some α-chains present [1]

Properties

CAS Number

116357-59-6

Product Name

hemoglobin F Baskent

Molecular Formula

C10H7N3OS

Synonyms

hemoglobin F Baskent

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.